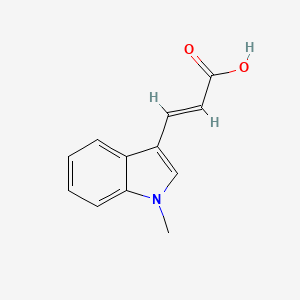
(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid” is a chemical compound with the molecular formula C12H11NO2 . It is an indole derivative that contains a double bond between the third and fourth carbon atoms of the acrylic acid group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 201.22124 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available. The molecular weight is 201.22124 . The exact values for density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of related acrylic acid derivatives is in the field of corrosion inhibition. For instance, research on the corrosion behavior of iron coated with self-assembled films of related compounds has shown that these films can spontaneously form on the iron surface, offering protection against corrosion. The inhibition ability of the films was enhanced with longer immersion times in the solution, demonstrating their potential in protecting metal surfaces from corrosive environments (Zhang Zhe et al., 2009).
Organic Synthesis and Catalysis
In organic synthesis, certain derivatives of "(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid" have been employed as intermediates in the stereoselective synthesis of biologically relevant compounds. For example, L-proline catalyzed reactions have been used for the stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates, providing a pathway to produce highly substituted carbazoles, γ-carbolines, and prenostodione, which are important in medical research and drug development (Soumen Biswas et al., 2013).
Material Science and Polymer Chemistry
Research in material science has utilized related compounds for the development of new polymeric materials with specific properties. For instance, studies on poly(3-thiophen-3-yl-acrylic acid) have provided insights into the structural and electronic properties of this new polythiophene derivative, which is soluble in polar solvents. Theoretical and experimental studies have helped in predicting and confirming the polymer's structure and electronic properties, showcasing its potential applications in electronics and materials science (O. Bertran et al., 2008).
Biotechnology and Microbial Engineering
In biotechnology, derivatives of "this compound" have been explored for the development of transcriptional sensors for detecting heterologous production of acrylic acid in microbial hosts. Such sensors facilitate rapid and easy detection of in vivo acrylic acid production, enabling the optimization of microbial production processes for this important industrial chemical. The development of an AA-biosensor exemplifies the application of these compounds in enhancing microbial production systems for "green" acrylic acid (Sarada S. Raghavan et al., 2019).
Propriétés
IUPAC Name |
(E)-3-(1-methylindol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDWQKRESZUTAZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

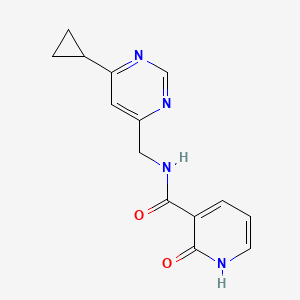
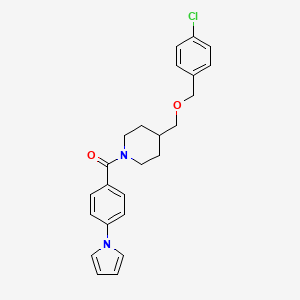
![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)
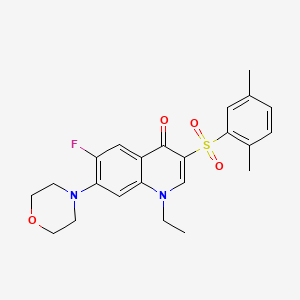
![6-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2804014.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide](/img/structure/B2804015.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)

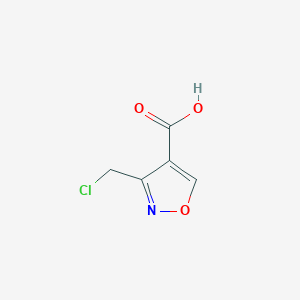
![N-(1-cyanocyclopentyl)-2-[4-[(2-methoxy-5-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2804024.png)
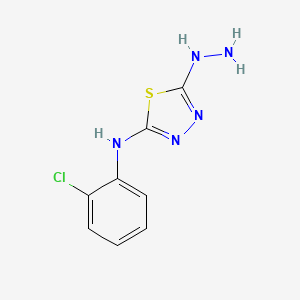
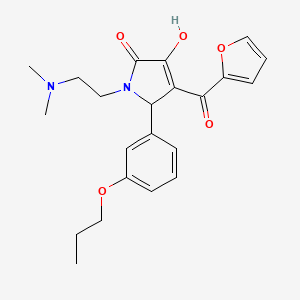
![4-fluoro-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2804029.png)